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Compound of Interest

Compound Name:
2-(4-Benzhydrylpiperazin-1-

yl)ethanol

Cat. No.: B180287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a molecule of interest in medicinal

chemistry and drug development. The document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for these analyses.

Molecular Structure and Properties
IUPAC Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

CAS Number: 10527-64-7[1][2]

Molecular Formula: C₁₉H₂₄N₂O[1]

Molecular Weight: 296.41 g/mol [1]

Spectroscopic Data
The structural elucidation and confirmation of 2-(4-Benzhydrylpiperazin-1-yl)ethanol are

primarily achieved through a combination of NMR, IR, and MS techniques. The data presented
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herein has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.16–7.49 m 10H

Aromatic protons (Ar-

H) of the two phenyl

rings

5.10 s 1H
Benzhydryl methine

proton (CH)

3.58 t 4H
Piperazine methylene

protons (CH₂)

3.32 t 2H
Ethanol methylene

protons (CH₂)

2.5-2.7 m 4H

Piperazine methylene

protons (CH₂)

adjacent to ethanol

group

3.65 t 2H
Ethanol methylene

protons (CH₂-OH)

-OH br s 1H Hydroxyl proton

Data sourced from publicly available spectral information.[3]

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol
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Chemical Shift (δ) ppm Assignment

142.8 Quaternary aromatic carbons

128.5 Aromatic CH

127.8 Aromatic CH

127.0 Aromatic CH

73.89 Benzhydryl methine carbon (CH)

72.0 Ethanol carbon (CH₂-OH)

59.5 Ethanol carbon (piperazine-CH₂)

54.1–56.9 Piperazine carbons (CH₂)

Data sourced from publicly available spectral information.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the characteristic functional groups present in the

molecule. While a full spectrum is not publicly available, the expected key vibrational bands are

listed below.

Table 3: Characteristic IR Absorption Bands for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl group)

3080-3020 Medium Aromatic C-H stretch

2950-2800 Strong
Aliphatic C-H stretch

(piperazine and ethanol)

1600, 1495, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

1150-1050 Strong C-N stretch (piperazine)

1050-1000 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of the

compound.

Table 4: Mass Spectrometry Data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Technique Mode Observed m/z Assignment

Electrospray

Ionization (ESI)
Positive 297.2 [M+H]⁺

Electrospray

Ionization (ESI)
Positive 319.2 [M+Na]⁺

Note: The exact m/z values may vary slightly depending on the instrument and experimental

conditions.[3]

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data

presented above. These protocols are intended to serve as a guide for researchers.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength spectrometer.
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Reference the spectrum to the TMS signal at 0 ppm.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters (FT-IR):

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected before

the sample measurement.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

A small amount of formic acid or ammonium acetate may be added to promote ionization

in positive ion mode.

Instrument Parameters (ESI-MS):

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
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Ionization Mode: Positive ion mode.

Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow

rate of 5-10 µL/min.

Capillary Voltage: 3-5 kV.

Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-

500).

Data Processing:

The software will generate a mass spectrum showing the relative abundance of ions as a

function of their mass-to-charge ratio.

Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments.

Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent Add TMS Standard Transfer to

NMR Tube
Place in

Spectrometer
Set Acquisition

Parameters Acquire FID Fourier Transform Phase Correction Baseline Correction Reference to TMS Integrate Peaks

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Sample Preparation Data Acquisition Data Processing

Place Sample
on ATR Crystal Apply Pressure Collect Background

Spectrum
Collect Sample

Spectrum
Ratio Sample to

Background Identify Peaks

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectroscopic Analysis.

Sample Preparation Data Acquisition Data Processing

Prepare Dilute
Solution

Add Ionization
Modifier (optional)

Infuse into
Ion Source

Set Instrument
Parameters Acquire Mass Scan Generate Mass

Spectrum
Identify Molecular

Ion Peak

Click to download full resolution via product page

Caption: Workflow for ESI-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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